![molecular formula C22H28N2O B2788703 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol CAS No. 381214-32-0](/img/structure/B2788703.png)
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in recent years due to its unique pharmacological profile. Cariprazine is a partial agonist at the dopamine D2 and D3 receptors and has been shown to have a high affinity for these receptors.
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol acts as a partial agonist at the dopamine D2 and D3 receptors. This means that it can both activate and block these receptors, depending on the level of dopamine present in the brain. 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has been shown to have a higher affinity for the D3 receptor than the D2 receptor. This unique pharmacological profile is believed to contribute to its efficacy in the treatment of schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the levels of dopamine in the brain, which is believed to contribute to its antipsychotic effects. 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has also been shown to have an effect on the levels of other neurotransmitters, including serotonin and norepinephrine. Additionally, 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has been shown to have an effect on the levels of various hormones, including prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol in lab experiments is its unique pharmacological profile. Its high affinity for the dopamine D3 receptor makes it an attractive candidate for the study of this receptor. However, 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has a number of limitations for lab experiments. For example, it is a relatively new drug, and as such, there is limited information available on its long-term effects. Additionally, its partial agonist activity can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is a need for further research into the long-term effects of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol, particularly in terms of its effects on the dopamine system. Finally, there is a need for further research into the mechanism of action of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol, particularly in terms of its effects on other neurotransmitters and hormones.
Synthesemethoden
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol can be synthesized using a multi-step process starting from 9H-carbazole. The first step involves the reaction of 9H-carbazole with 3,5-dimethylpiperidine to form 1-(9H-carbazol-9-yl)-3,5-dimethylpiperidine. This intermediate is then reacted with propionyl chloride to form 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-1-one. Finally, this intermediate is reduced with sodium borohydride to form 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. Studies have shown that 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has a unique pharmacological profile, which makes it an attractive candidate for the treatment of these disorders. 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has been shown to have a high affinity for the dopamine D2 and D3 receptors, which are believed to play a key role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-11-17(2)13-23(12-16)14-18(25)15-24-21-9-5-3-7-19(21)20-8-4-6-10-22(20)24/h3-10,16-18,25H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSKJBPWZSRVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.